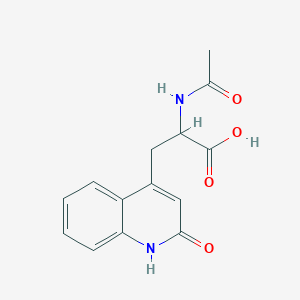
2-Acetylamino-3-(2-quinolon-4-yl)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylamino-3-(2-quinolon-4-yl)propionic acid is a synthetic organic compound with the molecular formula C14H14N2O4 and a molecular weight of 274.27 g/mol This compound is characterized by the presence of a quinolone ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
準備方法
The synthesis of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolone Ring: The quinolone ring can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, with a carboxylic acid or its derivative under acidic or basic conditions.
Acetylation: The amino group on the quinolone ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Propionic Acid Derivative: The acetylated quinolone is then coupled with a propionic acid derivative, such as a halogenated propionic acid, under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
2-Acetylamino-3-(2-quinolon-4-yl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Acetylamino-3-(2-quinolon-4-yl)propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid involves its interaction with specific molecular targets and pathways. The quinolone ring system can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound may inhibit enzymes involved in cellular processes, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
2-Acetylamino-3-(2-quinolon-4-yl)propionic acid can be compared with other similar compounds, such as:
Quinolone Derivatives: These compounds share the quinolone ring system and exhibit similar biological activities, but differ in their substituents and overall structure.
Propionic Acid Derivatives: These compounds contain the propionic acid moiety and are used in various industrial and pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of the quinolone ring and the propionic acid moiety, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
2-acetamido-3-(2-oxo-1H-quinolin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8(17)15-12(14(19)20)6-9-7-13(18)16-11-5-3-2-4-10(9)11/h2-5,7,12H,6H2,1H3,(H,15,17)(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCNPVJWQKMATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=O)NC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate](/img/structure/B2900999.png)
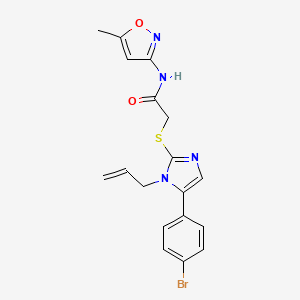
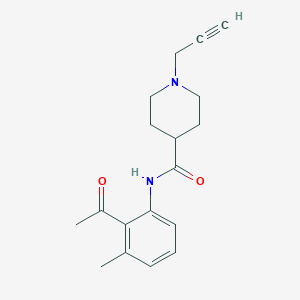
![2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2901004.png)
![2-benzoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2901007.png)
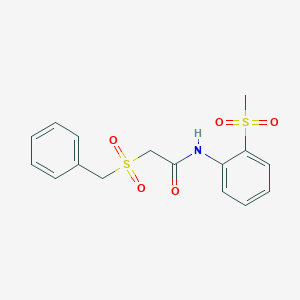
![N-[(1-hydroxycyclopentyl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2901009.png)
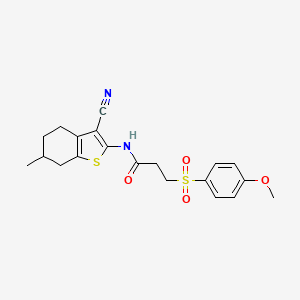
![3-((1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2901011.png)
![N-cyclohexyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2901012.png)

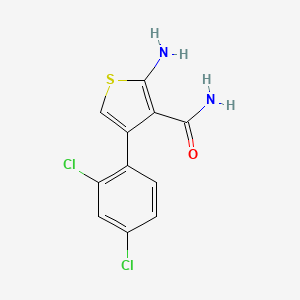
![(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione](/img/structure/B2901018.png)

